Lipophilicity Difference from Parent
The target compound has a predicted LogP (cLogP) of approximately 5.8, which is a significant increase over the more polar, unsubstituted 2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine (Comparator 1, predicted cLogP ~3.5). This difference is attributable to the addition of the lipophilic N-(4-methoxyphenyl) group [1]. This alteration in lipophilicity directly affects membrane permeability and non-specific binding profiles.
| Evidence Dimension | Predicted Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | Predicted cLogP ~5.8 |
| Comparator Or Baseline | 2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine (Comparator 1): Predicted cLogP ~3.5 |
| Quantified Difference | A difference of ~2.3 log units, indicating >100-fold higher lipophilicity |
| Conditions | Predicted using the consensus LogP model (SwissADME, Molinspiration) based on the compound's SMILES notation. |
Why This Matters
This large difference in lipophilicity is a critical selection factor for cell-based assays, ensuring the research is conducted with the correct biophysical properties.
- [1] Predicted properties based on the consensus LogP model; values are computational predictions and not experimentally determined. View Source
